N'-(2-chloroacetyl)-4-cyanobenzohydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-cyanobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-7(6-12)2-4-8/h1-4H,5H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQYHWRVFPEPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-chloroacetyl)-4-cyanobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This hydrazide derivative has been studied for various pharmacological effects, including antibacterial and antifungal properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 225.64 g/mol
The compound features a chloroacetyl group attached to a cyanobenzohydrazide moiety, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound was evaluated against:
- Staphylococcus aureus (Gram-positive)
- Bacillus subtilis (Gram-positive)
- Pseudomonas aeruginosa (Gram-negative)
- Escherichia coli (Gram-negative)
The results indicated that the compound exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria, while showing less effectiveness against Gram-negative strains .
Antifungal Activity
In addition to its antibacterial properties, this compound was tested for antifungal activity against several fungal species. However, the compound did not demonstrate significant antifungal effects in these studies, indicating a selective profile favoring bacterial targets over fungal organisms .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Further research is needed to elucidate the exact molecular interactions and pathways involved.
Case Study 1: Antibacterial Screening
A comprehensive screening study involved synthesizing various derivatives of cyanobenzohydrazides, including this compound. The study utilized standard agar diffusion methods to assess antibacterial activity. The findings revealed that modifications in the chemical structure significantly influenced the antibacterial potency of the compounds tested .
Case Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, researchers examined how different substituents on the benzohydrazide core affected biological activity. It was found that the introduction of electron-withdrawing groups, such as chloro and cyano, enhanced antibacterial activity compared to unsubstituted analogs. This highlights the importance of chemical modifications in developing more potent derivatives .
Data Summary Table
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate to Good |
| This compound | Bacillus subtilis | Moderate |
| This compound | Pseudomonas aeruginosa | Low |
| This compound | Escherichia coli | Low |
| This compound | Fungal Species (various) | Not Active |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between N'-(2-chloroacetyl)-4-cyanobenzohydrazide and analogous hydrazide derivatives:
Key Observations :
- Electron-Withdrawing Groups: The 4-cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions and cyclization reactions, similar to nitro groups in and .
- Chloroacetyl vs.
- Biological Activity: Compounds with pyrazole or thiazole moieties (e.g., ) show pronounced antitumor activity, suggesting that the target compound’s 4-cyanophenyl group could be optimized for similar applications .
Antitumor Activity and Structure-Activity Relationships (SAR)
demonstrates that hydrazide derivatives functionalized with pyrazole or thiophene rings exhibit inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, surpassing doxorubicin in potency . For example:
- 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (derived from N'-(2-chloroacetyl)-2-cyanoacetohydrazide) showed IC₅₀ values of 1.2–2.8 μM across tested cell lines .
- The 4-cyanophenyl group in the target compound may mimic the electron-deficient aromatic systems in , enabling π-π stacking interactions with biological targets like DNA topoisomerases or kinases.
Comparison with Inactive Derivatives :
- Compounds lacking strong electron-withdrawing groups (e.g., 4-methyl or 4-ethoxy substituents) generally show reduced antitumor efficacy, emphasizing the importance of cyano/nitro groups in enhancing bioactivity .
Preparation Methods
General Synthetic Strategy
The synthesis of N'-(2-chloroacetyl)-4-cyanobenzohydrazide typically involves the acylation of 4-cyanobenzohydrazide with 2-chloroacetyl chloride or a related chloroacetylating agent. The process generally follows these steps:
- Starting Materials : 4-cyanobenzohydrazide and 2-chloroacetyl chloride.
- Reaction Medium : Organic solvents such as dichloromethane, chloroform, or acetonitrile.
- Catalysts/Base : A base such as triethylamine or pyridine is commonly used to neutralize the hydrochloric acid formed during the reaction.
- Temperature : The reaction is typically carried out at low to moderate temperatures (0–25°C) to control reactivity and prevent side reactions.
- Workup : The reaction mixture is quenched with water or aqueous base, followed by extraction and purification via recrystallization or chromatography.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation of 4-cyanobenzohydrazide with 2-chloroacetyl chloride in dichloromethane, triethylamine as base, 0–5°C, stirring for 2–4 hours | 85–92 | High yield, mild conditions, minimal side products | |
| Alternative solvent: Acetonitrile with pyridine, room temperature, 3 hours | 80–88 | Good yield, solvent choice affects purity | |
| Use of phosphorus oxychloride for acylation after initial hydrazide formation, reflux overnight in dioxane | 75–85 | Longer reaction time, effective for scale-up |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of the 2-chloroacetyl chloride, forming the amide bond and releasing hydrochloric acid. The base scavenges the acid to drive the reaction forward. Control of temperature and stoichiometry is critical to avoid over-acylation or decomposition.
Comparative Analysis of Preparation Methods
| Method | Solvent | Base | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Dichloromethane + Triethylamine | Dichloromethane | Triethylamine | 0–5°C | 2–4 h | 85–92 | High yield, clean reaction | Requires low temperature control |
| Acetonitrile + Pyridine | Acetonitrile | Pyridine | Room temp | 3 h | 80–88 | Easier temperature control | Slightly lower yield |
| Phosphorus oxychloride method | Dioxane | None (POCl3 reagent) | Reflux (~100°C) | Overnight | 75–85 | Suitable for scale-up | Longer reaction time, harsher conditions |
Purification and Characterization
After synthesis, the crude product is typically purified by:
- Recrystallization from solvents such as ethanol, ethyl acetate, or a mixture of petroleum ether and ethyl acetate.
- Column chromatography on silica gel using gradient elution with solvents like hexane/ethyl acetate.
Characterization is confirmed by:
- NMR Spectroscopy (1H and 13C) to verify the chemical structure.
- Mass Spectrometry (LC-MS or UPLC-MS) for molecular weight confirmation.
- Infrared Spectroscopy (IR) to identify functional groups, particularly the amide and chloroacetyl moieties.
Research Findings and Notes
- The chloroacetylation reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
- The presence of the 4-cyano group on the benzohydrazide influences reactivity by electron-withdrawing effects, enhancing nucleophilicity of the hydrazide nitrogen.
- Alternative acylating agents such as 2-bromoacetyl chloride can be used to synthesize analogs with different halogen substituents, affecting biological activity.
- The compound’s synthesis is often a key step in preparing derivatives for biological activity screening, especially in drug development contexts.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Starting material purity | >98% | Ensures high yield and clean reaction |
| Solvent choice | Dichloromethane, Acetonitrile, Dioxane | Affects reaction rate and product isolation |
| Base used | Triethylamine, Pyridine | Neutralizes HCl, drives reaction |
| Temperature | 0–25°C (or reflux for POCl3) | Controls reaction kinetics and side products |
| Reaction time | 2–24 hours | Longer times for harsher conditions |
| Yield | 75–92% | Dependent on conditions and purification |
Q & A
Basic Synthesis Method
Q: What are the typical synthetic routes for preparing N'-(2-chloroacetyl)-4-cyanobenzohydrazide? A: The compound is synthesized via a two-step approach:
Hydrazide Formation : React 4-cyanobenzoic acid with hydrazine hydrate to form 4-cyanobenzohydrazide.
Chloroacetylation : Treat the hydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions .
Key Considerations : Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization (~60–75%) requires strict temperature control and stoichiometric excess of 2-chloroacetyl chloride (1.2–1.5 eq) .
Purification and Characterization
Q: What purification methods are recommended for isolating high-purity this compound? A:
- Recrystallization : Use methanol or ethanol as solvents. Dissolve the crude product at 60°C, filter hot, and cool slowly to 4°C for crystal formation .
- Column Chromatography : For impurities with similar polarity, employ silica gel columns with a gradient of ethyl acetate (10–30%) in hexane .
Characterization :- NMR : Confirm the presence of the chloroacetyl (–CO–CH2–Cl) and cyano (–C≡N) groups via H (δ 4.2–4.4 ppm, –CH2–Cl) and C NMR (δ 115–120 ppm, –CN) .
- Mass Spectrometry : ESI-MS ([M+H] expected m/z ~264) verifies molecular weight .
Analytical Techniques for Stability Assessment
Q: How can researchers evaluate the hydrolytic stability of the chloroacetyl group under physiological conditions? A:
pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 50:50) at 254 nm.
Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (). The chloroacetyl group is prone to hydrolysis at pH > 6.5, forming 4-cyanobenzohydrazide and glycolic acid derivatives .
Advanced Mechanistic Studies
Q: How can the reactivity of the hydrazide moiety be investigated in nucleophilic substitution reactions? A:
- Model Reactions : React the compound with primary amines (e.g., methylamine) in DMF at 60°C. Track substitution via F NMR (if using fluorinated amines) or FT-IR (disappearance of C=O stretch at ~1680 cm).
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the hydrazide nitrogen, predicting regioselectivity in cross-coupling reactions .
Optimizing Reaction Conditions for Scale-Up
Q: What factors should be prioritized to improve yield during large-scale synthesis? A:
- Solvent Selection : Replace DCM with THF for easier removal under reduced pressure.
- Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, reducing reaction time by 30–40% .
- DOE Approach : Apply a factorial design to test variables: temperature (0–25°C), stoichiometry (1.0–1.5 eq chloroacetyl chloride), and base (triethylamine vs. pyridine). Optimal conditions often involve 1.3 eq reagent at 10°C .
Biological Activity Profiling
Q: What in vitro assays are suitable for assessing antimicrobial potential? A:
- Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Minimum Inhibitory Concentration (MIC) values <50 µg/mL suggest promising activity.
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC50 >100 µg/mL) .
Addressing Data Contradictions in Literature
Q: How should discrepancies in reported biological activity be resolved? A:
Standardize Assays : Replicate studies using identical strains, media, and incubation times.
Purity Verification : Characterize batches via HPLC to rule out impurities (e.g., unreacted 4-cyanobenzohydrazide) as confounding factors.
Structural Confirmation : Re-analyze active samples via X-ray crystallography to confirm the absence of polymorphic variations affecting bioactivity .
Comparative Reactivity with Analogues
Q: How does the 4-cyano substituent influence reactivity compared to hydroxyl or methoxy analogues? A:
- Electron-Withdrawing Effect : The –CN group reduces electron density on the benzene ring, slowing electrophilic substitution but enhancing stability in oxidation reactions.
- Hydrogen Bonding : Unlike –OH or –OCH3, the –CN group does not participate in H-bonding, altering solubility in polar solvents (e.g., 20% lower solubility in water vs. hydroxy analogues) .
Degradation Pathway Analysis
Q: What are the primary degradation products under accelerated storage conditions? A:
- Thermal Degradation (40°C) : Forms 4-cyanobenzohydrazide and chloroacetic acid via cleavage of the acetyl-hydrazide bond.
- Photolytic Degradation : UV exposure (254 nm) generates a nitrile oxide intermediate, detectable via LC-MS (m/z 181) .
Applications in Coordination Chemistry
Q: Can this compound act as a ligand for transition metals? A: Yes. The hydrazide and cyano groups chelate metals like Cu(II) and Fe(III):
- Synthesis of Complexes : React with CuCl2 in ethanol to form a green precipitate. Characterize via UV-Vis (λmax ~650 nm) and ESR (g ~2.1).
- Catalytic Activity : Test in oxidation reactions (e.g., cyclohexane to cyclohexanol) using TBHP as an oxidant. Turnover numbers (TON) >100 indicate catalytic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
